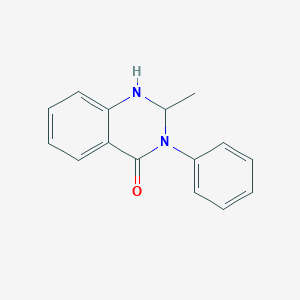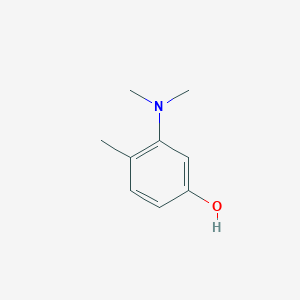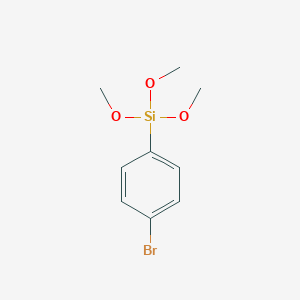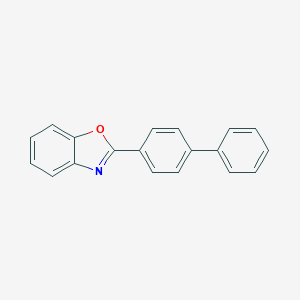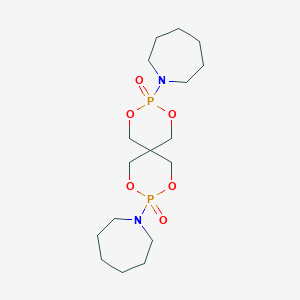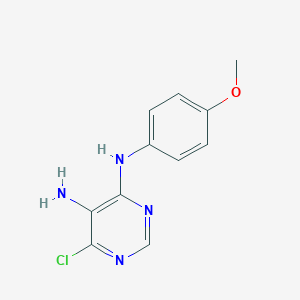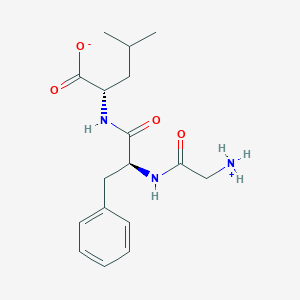
H-Gly-phe-leu-OH
Übersicht
Beschreibung
“H-Gly-phe-leu-OH” is a tripeptide derived from α-lactalbumin . It is also known as GLF . It has been found to inhibit the anticancer agent Etoposide-induced alopecia, epidermal thickening, and thinning of the adipocyte layer .
Synthesis Analysis
Peptides can be synthesized by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .Molecular Structure Analysis
The active conformation of this peptide is a β turn structure centered on Gly3 and Phe4 . The distances between the Tyr and Phe residues at positions 1 and 4, and that of the terminal Tyrosine N-H group which must be free of any intramolecular hydrogen bond in order to be available in the molecular recognition process, are also important .Chemical Reactions Analysis
The Phe-Phe motif has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .Physical And Chemical Properties Analysis
The peptide has a molecular weight of 335.40 and a molecular formula of C17H25N3O4 . It also has a CAS No. of 103213-38-3 .Wissenschaftliche Forschungsanwendungen
Enkephalin Hydrolysis
H-Tyr-Gly-Gly-Phe-Leu-OH (Leu-enkephalin) is known for its opioid activity in the brain. Its biological activity diminishes upon hydrolysis by enzymes in rat plasma and brain homogenates, suggesting an important physiological role in the nervous system (Vogel & Altstein, 1977).
Serum-Catalyzed Hydrolysis
Hydrolysis studies of amino acid esters, including phenylalanine (Phe) esters, in human serum, demonstrate the chemical lability of ester bonds and their potential in drug delivery systems (Cho & Haynes, 1985).
Analgesic Activity in Mice
Synthesized Leu-enkephalin, along with Met-enkephalin, has shown analgesic effects in mice, indicating their potential as pain-relieving compounds (Büscher et al., 1976).
NMR Studies
Leu-enkephalin and its fragments have been studied using NMR to understand their behavior in aqueous solutions, providing insights into their structural properties (Karayannis et al., 1990).
Synthetic Peptide Immunopharmaceuticals
Research on synthetic peptides related to β-endorphin, including fragments with Leu and Gly-Phe sequences, has been conducted to study their binding to non-opioid receptors on T lymphocytes (Navolotskaya et al., 2001).
Oxidation of Enkephalins
Studies on the oxidation of enkephalins, including Leu-enkephalin, by reactive oxygen species, provide insights into their stability and biological activity under oxidative stress (Mozziconacci et al., 2012).
Biodegradable Polyurethane Scaffolds
The use of a Gly–Leu linkage in the synthesis of polyurethane for tissue engineering applications has been explored, highlighting the utility of this peptide sequence in biomaterials (Parrag & Woodhouse, 2010).
Protease-Catalyzed Peptide Synthesis
The peptide synthesis involving amino acids like phenylalanine (Phe) and leucine (Leu) under the catalysis of proteases has been investigated, which is significant for understanding enzyme-mediated reactions in biochemistry (Kuhl et al., 1992).
Safety And Hazards
Zukünftige Richtungen
Peptides have gained widespread popularity for a number of reasons . They can deliver powerful and selective biological messages to cells, thus would seem ideal candidates for biological applications . They are easily accessible not only to chemists, but also to biologists, biochemists, and materials scientists who may not be capable of overcoming the synthetic challenges posed by other non-peptidic small molecules . Therefore, the future directions of this peptide could be in the field of nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)8-14(17(23)24)20-16(22)13(19-15(21)10-18)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVGHHQGKPQYIL-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-phe-leu-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




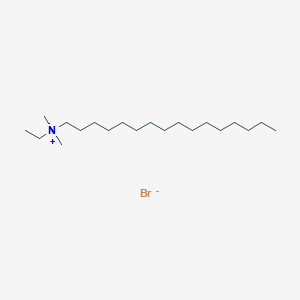
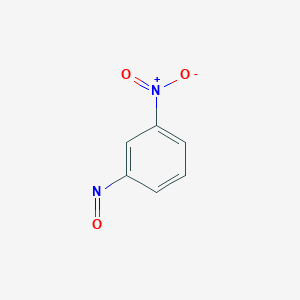
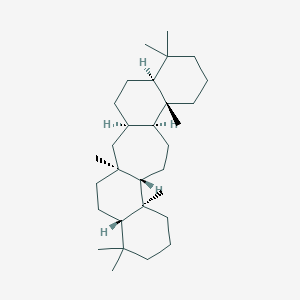
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
![Dibenzo[a,j]coronene](/img/structure/B91102.png)
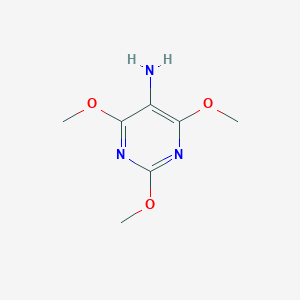
![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)
